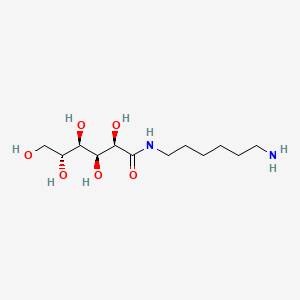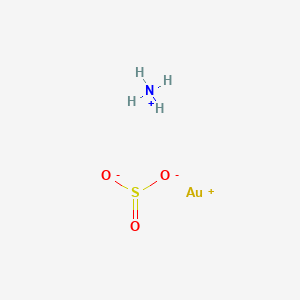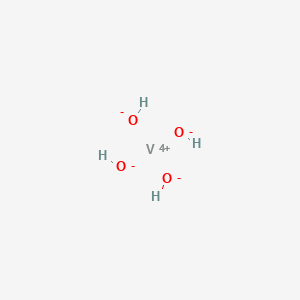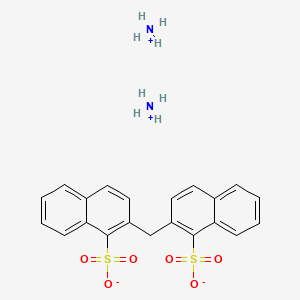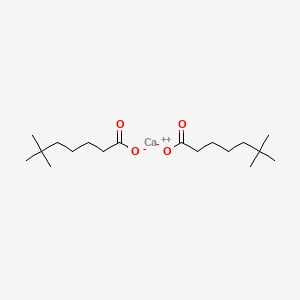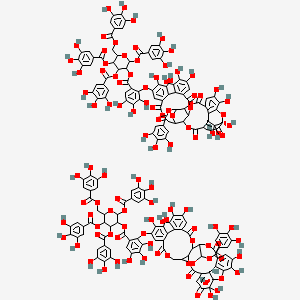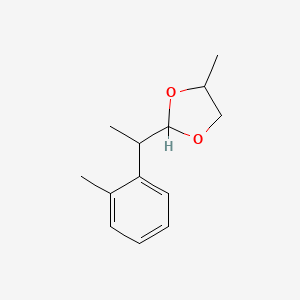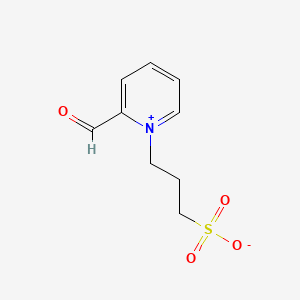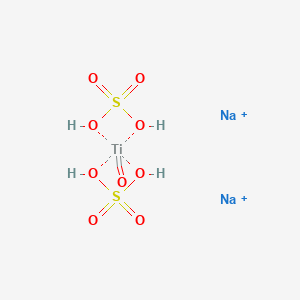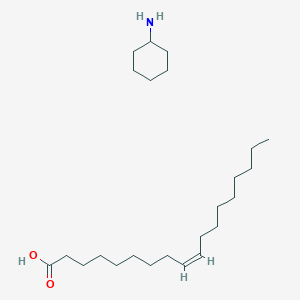
Cyclohexylammonium oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexylammonium oleate is an organic compound formed by the combination of cyclohexylamine and oleic acid Cyclohexylamine is a primary amine with a cyclohexane ring, while oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexylammonium oleate can be synthesized through a straightforward acid-base reaction between cyclohexylamine and oleic acid. The reaction typically involves mixing equimolar amounts of cyclohexylamine and oleic acid in a suitable solvent, such as ethanol or methanol, under mild heating conditions. The reaction proceeds as follows:
C6H11NH2+C18H34O2→C6H11NH3+C18H33O2−
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactors and more controlled conditions. The process may include steps such as purification and crystallization to obtain a high-purity product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexylammonium oleate can undergo various chemical reactions, including:
Oxidation: The oleate component can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group in cyclohexylammonium can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acid derivatives.
Substitution: Alkylated or acylated amine derivatives.
Applications De Recherche Scientifique
Cyclohexylammonium oleate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound can be used in studies involving cell membrane interactions and lipid metabolism.
Industry: this compound is used in the production of lubricants, plasticizers, and coatings.
Mécanisme D'action
The mechanism of action of cyclohexylammonium oleate involves its interaction with lipid membranes and proteins. The cyclohexylammonium ion can interact with negatively charged components of cell membranes, altering membrane fluidity and permeability. The oleate component can be incorporated into lipid bilayers, affecting membrane structure and function. These interactions can influence various cellular processes, including signal transduction and membrane transport.
Comparaison Avec Des Composés Similaires
Cyclohexylammonium stearate: Similar structure but with a saturated fatty acid.
Cyclohexylammonium palmitate: Another similar compound with a different fatty acid chain length.
Cyclohexylammonium linoleate: Contains a polyunsaturated fatty acid.
Uniqueness: Cyclohexylammonium oleate is unique due to its combination of a cyclohexylamine moiety and a monounsaturated fatty acid. This combination imparts specific properties, such as enhanced membrane interactions and potential applications in various fields. The presence of the oleate component also provides unique chemical reactivity compared to its saturated counterparts.
Propriétés
Numéro CAS |
38945-70-9 |
|---|---|
Formule moléculaire |
C18H34O2.C6H13N C24H47NO2 |
Poids moléculaire |
381.6 g/mol |
Nom IUPAC |
cyclohexanamine;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C6H13N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;7-6-4-2-1-3-5-6/h9-10H,2-8,11-17H2,1H3,(H,19,20);6H,1-5,7H2/b10-9-; |
Clé InChI |
WNPNSXNXDXEXAN-KVVVOXFISA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)O.C1CCC(CC1)N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)O.C1CCC(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


